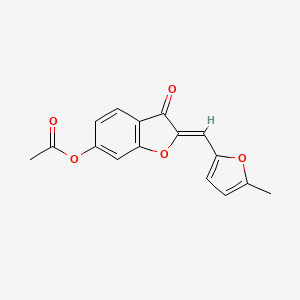

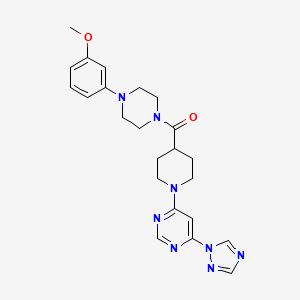

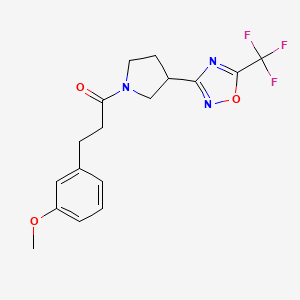

![molecular formula C7H11ClN4 B2773543 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2375269-18-2](/img/structure/B2773543.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride” is a chemical compound with a molecular weight of 171.63 . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization . The compound can be synthesized from 3- (4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H . This indicates that the compound has a pyrimidine ring structure.Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used to prepare other compounds such as 4- (3- (2- (2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1 (2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a melting point of 206-211 °C (decomposition) .Scientific Research Applications

Antithrombotic Applications

A study by Furrer et al. (1994) details the synthesis of antithrombotic compounds from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester, leading to derivatives with favorable cerebral and peripheral effects. This process showcases the potential of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin derivatives as antithrombotic agents, a critical area in cardiovascular research (Furrer, Wágner, & Fehlhaber, 1994).

Antimicrobial Activity

Research conducted by Mittal et al. (2011) emphasizes the synthesis and evaluation of substituted tricyclic compounds, including 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, for their antimicrobial properties. The compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Antihypertensive Properties

A study by Bennett et al. (1981) on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed their antihypertensive activity in spontaneously hypertensive rats. This research underscores the therapeutic potential of such derivatives in managing hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antitumor Activity

Insuasty et al. (2013) explored the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones under microwave irradiation, evaluating their potential antitumor activity. One compound, in particular, showed remarkable activity against multiple cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) detailed the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have potential applications in medicinal chemistry, particularly in designing drugs with improved metabolic stability and pharmacological properties (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

Efficient Synthesis Techniques

Research into the synthesis of pyrimidinones and oxazinones fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine has shown that these compounds possess good antibacterial and antifungal activities. This work provides a foundation for the development of new antimicrobial agents with potential pharmaceutical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJNZBDDGZCMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

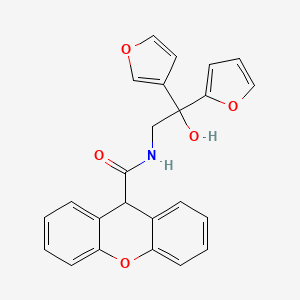

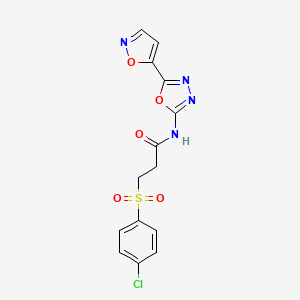

![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

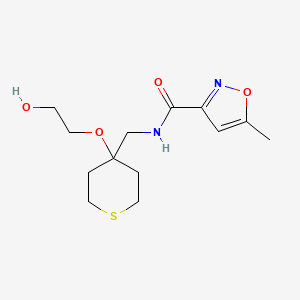

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)

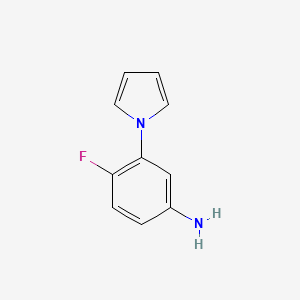

![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)

![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)